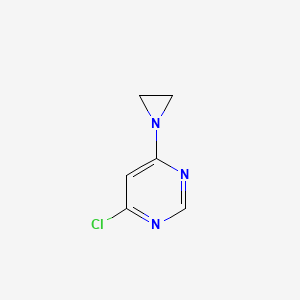
Pyrimidine, 4-(1-aziridinyl)-6-chloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Aziridin-1-yl)-6-chloropyrimidine is a compound that features both an aziridine ring and a chloropyrimidine moiety. Aziridines are three-membered nitrogen-containing heterocycles known for their significant ring strain, which makes them highly reactive. Chloropyrimidines are derivatives of pyrimidine, a six-membered ring containing two nitrogen atoms. The combination of these two functional groups in a single molecule makes 4-(aziridin-1-yl)-6-chloropyrimidine an interesting compound for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(aziridin-1-yl)-6-chloropyrimidine typically involves the reaction of 6-chloropyrimidine with aziridine under specific conditions. One common method is the nucleophilic substitution reaction where aziridine acts as a nucleophile, attacking the electrophilic carbon in the chloropyrimidine ring. This reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic attack and to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of 4-(aziridin-1-yl)-6-chloropyrimidine may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often involves the use of continuous flow reactors and automated systems to control the reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
4-(Aziridin-1-yl)-6-chloropyrimidine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The aziridine ring can be opened by nucleophiles, leading to the formation of different amine derivatives.
Oxidation: The compound can be oxidized to form aziridine N-oxides.
Reduction: Reduction reactions can convert the chloropyrimidine moiety to other functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. The reaction is typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Various amine derivatives depending on the nucleophile used.
Oxidation: Aziridine N-oxides.
Reduction: Reduced pyrimidine derivatives.
Scientific Research Applications
4-(Aziridin-1-yl)-6-chloropyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and polymers.
Mechanism of Action
The mechanism of action of 4-(aziridin-1-yl)-6-chloropyrimidine involves its interaction with biological molecules. The aziridine ring can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of their function. This property is particularly useful in the development of anticancer agents, where the compound can induce DNA crosslinking and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Aziridine-1-carbaldehyde oxime derivatives: Known for their cytotoxic activity and potential as anticancer agents.
Aziridine derivatives: Used in the synthesis of various nitrogen-containing compounds and pharmaceuticals.
Uniqueness
4-(Aziridin-1-yl)-6-chloropyrimidine is unique due to the presence of both an aziridine ring and a chloropyrimidine moiety, which imparts distinct chemical reactivity and biological activity. This combination makes it a valuable compound for research and development in multiple fields.
Properties
CAS No. |
14673-04-2 |
|---|---|
Molecular Formula |
C6H6ClN3 |
Molecular Weight |
155.58 g/mol |
IUPAC Name |
4-(aziridin-1-yl)-6-chloropyrimidine |
InChI |
InChI=1S/C6H6ClN3/c7-5-3-6(9-4-8-5)10-1-2-10/h3-4H,1-2H2 |
InChI Key |
MMXBUFOHHCHMGK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN1C2=CC(=NC=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















